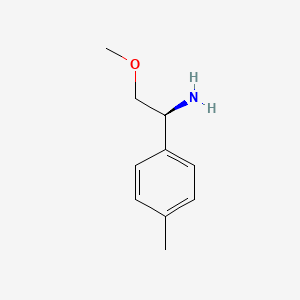
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid typically involves the reaction of 4-fluorophenylboronic acid with ethyl 3-bromopropionate under palladium-catalyzed conditions. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems can reduce the risk of human error and improve the reproducibility of the process.
化学反応の分析
Types of Reactions
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the ethoxy-oxopropyl moiety can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
(3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of enzyme inhibitors, as boronic acids are known to form reversible covalent bonds with active site serine residues in enzymes.
Industry: The compound can be used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in biological molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the formation of boronate esters or amides. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The fluorine atom on the phenyl ring can also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but lacks the fluorine atom on the phenyl ring.
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: Similar structure but with the ethoxy-oxopropyl group attached at a different position on the phenyl ring.
(3-(3-Methoxy-3-oxopropyl)-4-fluorophenyl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the fluorine atom in (3-(3-Ethoxy-3-oxopropyl)-4-fluorophenyl)boronic acid imparts unique properties to the compound, such as increased lipophilicity and enhanced ability to participate in hydrogen bonding and electrostatic interactions. These properties can influence the compound’s reactivity and biological activity, making it a valuable tool in various fields of research.
特性
分子式 |
C11H14BFO4 |
|---|---|
分子量 |
240.04 g/mol |
IUPAC名 |
[3-(3-ethoxy-3-oxopropyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BFO4/c1-2-17-11(14)6-3-8-7-9(12(15)16)4-5-10(8)13/h4-5,7,15-16H,2-3,6H2,1H3 |
InChIキー |
LDEAZUZWIHKCAE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)F)CCC(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


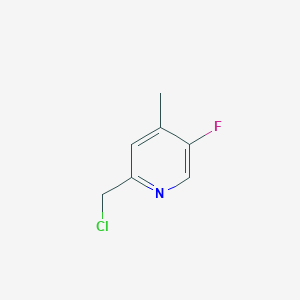

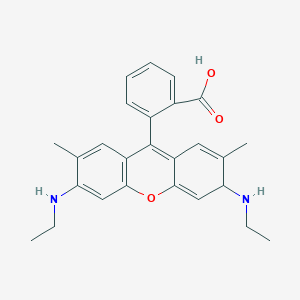
![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)

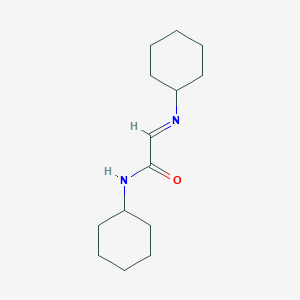



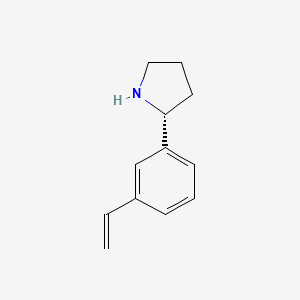
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)

